(1R,3R,6S,7R)-6,7-dimethyl-4-azatricyclo[4.3.0.0~3,7~]nonane-3-carboxylic acid hydrochloride
CAS No.:
Cat. No.: VC17668032
Molecular Formula: C11H18ClNO2
Molecular Weight: 231.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H18ClNO2 |
|---|---|
| Molecular Weight | 231.72 g/mol |
| IUPAC Name | (1R,3R,6S,7R)-6,7-dimethyl-4-azatricyclo[4.3.0.03,7]nonane-3-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C11H17NO2.ClH/c1-9-6-12-11(8(13)14)5-7(9)3-4-10(9,11)2;/h7,12H,3-6H2,1-2H3,(H,13,14);1H/t7-,9+,10-,11+;/m1./s1 |
| Standard InChI Key | WFGHBHVLBNVBLS-PCFYWRFOSA-N |
| Isomeric SMILES | C[C@@]12CC[C@H]3[C@@]1(CN[C@@]2(C3)C(=O)O)C.Cl |
| Canonical SMILES | CC12CCC3C1(CNC2(C3)C(=O)O)C.Cl |
Introduction
Structural Characterization and Stereochemical Significance
Molecular Architecture
The core structure of (1R,3R,6S,7R)-6,7-dimethyl-4-azatricyclo[4.3.0.0³,⁷]nonane-3-carboxylic acid hydrochloride combines a bicyclo[4.3.0]nonane skeleton with an embedded nitrogen atom (position 4) and a carboxylic acid group at position 3 . The hydrochloride salt form introduces a chloride counterion, enhancing aqueous solubility compared to the free base. Key structural features include:
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Tricyclic Framework: A fused bicyclic system with bridgehead methyl groups at positions 6 and 7.
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Stereochemistry: The (1R,3R,6S,7R) configuration dictates three-dimensional orientation, critical for biological interactions.
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Functional Groups: Carboxylic acid (-COOH) at C3 and tertiary amine (-N-) at C4 .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 16094-57-8 | |
| Molecular Formula | C₁₁H₁₈ClNO₂ | |
| Molecular Weight | 231.72 g/mol | |
| Solubility | Soluble in polar solvents | |
| Stereoisomerism | Four chiral centers |
Stereochemical Implications
The compound’s biological activity is highly stereospecific. The (1R,3R,6S,7R) enantiomer exhibits distinct receptor-binding profiles compared to its (1S,3S,6R,7S) counterpart. Computational studies suggest that the spatial arrangement of methyl groups at C6/C7 influences hydrophobic interactions with enzymatic active sites.
Synthetic Methodologies
Multi-Step Synthesis Overview
Synthesis typically involves constructing the bicyclic core followed by functionalization and salt formation:
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Bicyclo[4.3.0]nonane Formation: Cyclization of γ,δ-unsaturated ketones via intramolecular aldol condensation.
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Azabicyclic Introduction: Reductive amination or Pd-catalyzed C–N coupling to embed the nitrogen atom.
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Carboxylic Acid Installation: Oxidation of a primary alcohol or hydrolysis of a nitrile group at C3.
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Hydrochloride Salt Formation: Treatment with gaseous HCl in anhydrous ether.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | BF₃·OEt₂, CH₂Cl₂, 0°C → rt | 62% |
| Reductive Amination | NaBH₃CN, MeOH, 40°C | 78% |
| Carboxylic Acid Formation | KMnO₄, H₂O, 60°C | 85% |
| Salt Formation | HCl (g), Et₂O, 0°C | 95% |
Challenges in Stereochemical Control
Achieving the desired (1R,3R,6S,7R) configuration requires chiral auxiliaries or asymmetric catalysis. Evans’ oxazolidinones have been employed to control stereochemistry during cyclization. Late-stage epimerization at C7 remains a concern, necessitating low-temperature workups.
Chemical Reactivity and Derivative Synthesis
Carboxylic Acid Transformations
The C3 carboxylic acid participates in standard reactions:
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Esterification: Methanol/H₂SO₄ yields methyl ester derivatives.
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Amide Formation: Coupling with HATU/DIPEA generates primary amides.
Azabicyclic Modifications
The tertiary amine undergoes:
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Quaternary Ammonium Salts: Alkylation with methyl iodide.
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N-Oxidation: mCPBA produces N-oxide derivatives.
Table 3: Selected Derivatives and Properties
| Derivative | Biological Activity | IC₅₀ |
|---|---|---|
| Methyl Ester | Weak PDE4 inhibition | >10 μM |
| Primary Amide | Moderate σ Receptor affinity | 2.3 μM |
| N-Oxide | Enhanced aqueous solubility | N/A |
Biological Activity and Mechanistic Insights
Enzyme Inhibition Profiling
The compound exhibits moderate activity against phosphodiesterase 4 (PDE4) and σ receptors:
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PDE4 Inhibition: Likely via competitive binding to the catalytic domain (molecular docking score: -9.2 kcal/mol).
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σ Receptor Binding: Ki = 1.8 μM for σ₁, suggesting potential in neuropathic pain management.
In Vitro Pharmacokinetics
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Caco-2 Permeability: Papp = 12 × 10⁻⁶ cm/s (moderate absorption).
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Microsomal Stability: t₁/₂ = 45 min (human liver microsomes).
Applications and Future Directions
Medicinal Chemistry Applications
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Lead Optimization: The hydrochloride salt serves as a scaffold for CNS-targeted agents.
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Prodrug Development: Ester derivatives show improved blood-brain barrier penetration.
Emerging Research Frontiers
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Polymer-Bound Catalysts: Immobilized derivatives for asymmetric synthesis.
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Antiviral Screening: Preliminary activity against SARS-CoV-2 3CLpro (IC₅₀ = 8.7 μM).
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